molecular formula C7H6N2 B1214698 Imidazo[1,5-a]pyridine CAS No. 274-47-5

Imidazo[1,5-a]pyridine

Cat. No.: B1214698
CAS No.: 274-47-5
M. Wt: 118.14 g/mol
InChI Key: JMANUKZDKDKBJP-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine is a significant aromatic heterocyclic compound known for its unique chemical structure and versatility. The this compound nucleus is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, which imparts distinct chemical and physical properties .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,5-a]pyridine derivatives have garnered attention for their diverse biological activities. They are known to exhibit:

  • Antiviral Activity : Compounds in this class have shown effectiveness against various viral infections, making them candidates for antiviral drug development .
  • Antibacterial and Antifungal Properties : Research indicates that this compound derivatives possess significant antibacterial and antifungal activities, suggesting their potential as new therapeutic agents in treating infections .
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation, contributing to their potential use in treating inflammatory diseases .

Case Study: Zolpidem

Zolpidem, a well-known sleep aid, is an this compound derivative. Its mechanism involves selective modulation of GABA receptors, highlighting the pharmacological potential of this compound class in neuropharmacology .

Materials Science

This compound compounds are also significant in materials science due to their luminescent properties.

  • Fluorescent Probes : Recent studies have developed this compound-based fluorescent probes that demonstrate high solvatochromic behavior. These probes are suitable for membrane imaging applications due to their ability to intercalate into lipid bilayers effectively .

Data Table: Fluorescent Properties of this compound Probes

CompoundSolvatochromic BehaviorEmission Wavelength (nm)Lifetime (ns)
Probe 1High4755.8
Probe 2Moderate4504.6
Probe 3High5006.0

Bioimaging Applications

The unique optical characteristics of this compound make it suitable for bioimaging techniques.

  • Near-Infrared Fluorescent Probes : A study demonstrated the development of a mitochondria-targeted near-infrared probe based on this compound, which showed effective imaging capabilities in living organisms. The probe exhibited ultra-large Stokes shifts and was able to monitor specific biochemical changes in real-time within biological systems .

Case Study: NIR Fluorescent Imaging

The application of this compound in near-infrared fluorescent imaging has been proven effective in vivo. The probe's design allows for real-time monitoring of sulfite levels in biological samples, showcasing its utility in biochemical analysis and diagnostics .

Coordination Chemistry

This compound serves as an effective ligand in coordination chemistry.

  • Metal Complexes : The compound can form stable complexes with various metals, enhancing the properties of these metal complexes for use in catalysis and material synthesis. The ability to modify the imidazo structure allows for tuning the electronic properties of the resulting complexes, making them valuable in various applications from catalysis to sensor technology .

Biological Activity

Imidazo[1,5-a]pyridine is a significant heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a larger family of imidazopyridines, which are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of an imidazole ring fused with a pyridine ring. The unique structure of this compound allows for various interactions with biological macromolecules, contributing to its pharmacological properties.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular FormulaC8_8H6_6N2_2
Molecular Weight134.15 g/mol
Melting Point50-52 °C
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated novel this compound-PBD conjugates for their antitumor activity against breast cancer cell lines (MCF-7). The results indicated that these compounds exhibited significant cytotoxic effects and induced apoptosis through the activation of p53 and related pathways .

Antimicrobial Properties

This compound derivatives also demonstrate broad-spectrum antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various in vitro and in vivo studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing therapeutic benefits in conditions like arthritis .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective effects. Studies suggest that certain derivatives can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo ring can significantly influence the pharmacological properties.

Table 2: SAR Insights for this compound Derivatives

Modification PositionEffect on Activity
2-PositionEnhances anticancer activity
4-PositionIncreases antimicrobial potency
7-PositionImproves anti-inflammatory effects

Case Study 1: Antitumor Activity

In a recent study published in Molecules, researchers synthesized several this compound derivatives and assessed their antitumor efficacy against MCF-7 cells. The study found that specific derivatives not only inhibited cell proliferation but also induced apoptosis through G2/M phase arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[1,5-a]pyridine derivatives, and how do reaction conditions influence yield and selectivity?

  • Answer: The synthesis of this compound derivatives often involves cyclocondensation of 2-(aminomethyl)pyridines with electrophilic reagents (e.g., nitroalkanes) or multicomponent reactions using aldehydes and DMF. Yield and selectivity depend on reagent choice, solvent polarity, temperature, and catalysts. For example, room-temperature reactions with ninhydrin yield bis-adducts with 63% efficiency, while electrophilic activation of nitroalkanes improves regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing novel this compound derivatives?

  • Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR elucidate substituent positions. Single-crystal X-ray diffraction is critical for resolving stereochemistry and intermolecular interactions (e.g., π-stacking). These methods were validated in structural studies of 2,2′-(this compound-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) .

Q. How does substituent positioning on the this compound core affect pharmacological activity?

  • Answer: Substituents at the 1- and 3-positions modulate interactions with biological targets. For instance, electron-withdrawing groups at these positions enhance anxiolytic or antibacterial activity, as seen in derivatives like Zolpidem and Alpidem. Meta-substitution often improves binding affinity compared to para-substitution due to steric and electronic effects .

Q. What are the key considerations when designing in vitro assays to evaluate the antibacterial properties of this compound compounds?

  • Answer: Use standardized protocols for minimum inhibitory concentration (MIC) determination against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and validate results with dose-response curves and cytotoxicity assays (e.g., Vero cell line) to exclude non-specific toxicity .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound derivatives using electrophilic reagents?

  • Answer: Regioselectivity is influenced by the electronic nature of the electrophile and steric hindrance. For example, cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes favors C-1 functionalization under mild conditions. Computational modeling (e.g., DFT) can predict reactive sites to guide reagent selection .

Q. What strategies are effective for resolving contradictory biological activity data in this compound pharmacological studies?

  • Answer: Combine structure-activity relationship (SAR) analysis with molecular docking to identify critical binding motifs. For example, discrepancies in antiviral vs. antibacterial activity may arise from differential membrane permeability, which can be assessed via logP calculations or cellular uptake assays .

Explain the role of C-H functionalization in the synthesis of sulfenylated Imidazo[1,5-a]pyridines and its advantages over traditional methods.

  • Answer: Metal-free iodine/TBHP-mediated C-H sulfenylation enables direct introduction of sulfur groups without pre-functionalization. This one-pot multicomponent reaction avoids toxic metal catalysts and achieves high yields (up to 85%) under mild conditions, enhancing scalability and sustainability .

Q. How can computational methods like TD-DFT aid in understanding the photophysical properties of this compound-based luminescent complexes?

  • Answer: Time-dependent density functional theory (TD-DFT) models excited-state transitions, explaining large Stokes shifts (~100 nm) and dual emission in Re(I) complexes. This hybrid experimental-computational approach correlates ligand substituents (e.g., pyridyl groups) with emission quantum yields, guiding the design of blue-emitting materials .

Q. What methodologies are recommended for analyzing structural ambiguities in this compound derivatives with similar spectroscopic profiles?

  • Answer: Employ X-ray crystallography to resolve isomeric or polymorphic forms. For example, intermolecular C–H⋯N and π–π interactions in this compound crystals differentiate stacking patterns from imidazo[1,2-a]pyridine analogs, clarifying structural assignments .

Q. How should researchers interpret cytotoxicity data from this compound derivatives tested across multiple cell lines?

  • Answer: Normalize data to vehicle controls and calculate selectivity indices (e.g., IC50_{50} ratios between cancerous vs. non-cancerous cells). For instance, compound 10a showed low cytotoxicity in HepG2 (IC50_{50} = 18 μM) but high toxicity in Vero cells (IC50_{50} = 76 μM), suggesting selective antiproliferative effects requiring further mechanistic validation .

Q. Methodological Tables

Table 1: Key Synthetic Strategies for this compound Derivatives

MethodReagents/ConditionsYield RangeKey Reference
Cyclocondensation2-(Aminomethyl)pyridines + nitroalkanes60–85%
MulticomponentAldehydes + DMF + this compound~63%
C-H SulfenylationI2_2/TBHP + thiols70–85%

Table 2: Cytotoxicity Profiles of Selected this compound Derivatives (IC50_{50}, μM)

CompoundHep-2HepG2MCF-7A375Vero
10a 2018211676
10b 1415161414
10i 1716161616
Data adapted from

Properties

IUPAC Name

imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-9-6-8-5-7(9)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMANUKZDKDKBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297970
Record name Imidazo[1,5-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-47-5
Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Synthesis routes and methods I

Procedure details

To 13.6 g. of 2-formamidomethylpyridine in a round-bottom flask is added 25 ml. of phosphorous oxychloride. Following the exothermic reaction, the reaction mixture is cooled to room temperature, and quenched on crushed ice. The aqueous mixture is treated with sufficient 20% aqueous sodium hydroxide solution to provide a pH of 9-10, and the liberated product extracted into chloroform (3 × 300 ml.). The extracts are combined, dried over sodium sulfate and concentrated to a light brown oil, 14.0 g.
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Synthesis routes and methods II

Procedure details

A mixture of 32.4 g. of 2-aminomethylpyridine and 96 ml. of 97% formic acid is heated under reflux for 3.5 hrs. The resulting solution is subjected to vacuum distillation, the desired product, 2-formamidomethylpyridine, being isolated as a yellow oil crystallizes to a solid having a melting point at about room temperature.
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Synthesis routes and methods III

Procedure details

A solution of 5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine (1.0 g) in 2N sodium hydroxide (30 ml) is heated under reflux for 15 hours, acidified with concentrated sulfuric acid and filtered to yield 5-[p-carboxymethyl)phenethyl]imidazo[1,5-a]pyridine.
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5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazo[1,5-a]pyridine
Imidazo[1,5-a]pyridine
Imidazo[1,5-a]pyridine
Imidazo[1,5-a]pyridine
Imidazo[1,5-a]pyridine
Imidazo[1,5-a]pyridine

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